molecular formula C23H16ClN5O2 B2440794 3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide CAS No. 862811-50-5

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2440794
CAS RN: 862811-50-5
M. Wt: 429.86
InChI Key: ANENRXYYYDNRQI-UHFFFAOYSA-N
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Description

The compound contains several important substructures including imidazo[1,2-a]pyridine, chlorophenyl, and isoxazole . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a fused bicyclic heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions for functionalization. These include radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have been reviewed for their antitumor activities. Some of these compounds have advanced past preclinical testing stages, indicating their potential in developing new antitumor drugs (Iradyan et al., 2009).

Pharmacophore Design of p38α MAP Kinase Inhibitors

Compounds with an imidazole scaffold have been recognized as selective inhibitors of the p38 MAP kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds highlight their importance in addressing inflammatory responses (Scior et al., 2011).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. Their application extends beyond biological and medicinal uses to include the development of optical sensors, underscoring their versatility in scientific research (Jindal & Kaur, 2021).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis of 4-phosphorylated derivatives of imidazoles and their chemical and biological properties have been explored, highlighting the wide range of activities these compounds exhibit, such as insectoacaricidal, anti-blastic, and neurodegenerative activities. This research supports the synthesis of compounds with diverse biological properties (Abdurakhmanova et al., 2018).

Formation and Uses of Imidazo[1,2-a]pyrimidines

The synthesis, biological activities, and secondary applications of imidazo[1,2-a]pyrimidine derivatives from 2000 to 2021 have been reviewed, indicating the scaffold's utility in various domains, including its role in corrosion inhibition (Kobak & Akkurt, 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some imidazo[1,2-a]pyridine derivatives have been found to have antimicrobial activity .

Future Directions

The future directions in the research and development of this compound could involve exploring its potential applications in medicinal chemistry and material science, given the importance of the imidazo[1,2-a]pyridine scaffold .

properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-5-2-3-6-18(17)24)22(30)26-16-9-7-15(8-10-16)19-13-29-12-4-11-25-23(29)27-19/h2-13H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANENRXYYYDNRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide

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